4-Chloro-5-methoxy-2-methylaniline
Overview
Description
4-Chloro-5-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-methoxy-2-methylaniline can be synthesized through several methods, including the following:
Nitration and Reduction: Starting with aniline, the compound can undergo nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Halogenation and Methylation: Aniline can be halogenated to introduce a chlorine atom, followed by methylation to add a methyl group.
Direct Substitution: Direct substitution reactions can be employed to introduce the chlorine and methoxy groups onto the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxy-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 4-chloro-5-methoxy-2-methylbenzaldehyde.
Reduction: Formation of 4-chloro-5-methoxy-2-methylbenzylamine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-5-methoxy-2-methylaniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chloro-5-methoxy-2-methylaniline is similar to other chlorinated anilines, such as 4-chloroaniline and 2-chloroaniline. its unique combination of substituents (chloro, methoxy, and methyl) gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
4-Chloroaniline
2-Chloroaniline
4-Methoxyaniline
2-Methylaniline
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Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOOSPOIFZIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489543 | |
Record name | 4-Chloro-5-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-42-6 | |
Record name | 4-Chloro-5-methoxy-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62492-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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